Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate
CAS No.: 88371-30-6
Cat. No.: VC15973849
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88371-30-6 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | methyl 2-oxo-1H-quinoline-8-carboxylate |
Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-6H,1H3,(H,12,13) |
Standard InChI Key | FFTFQLQXOYNQIM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC2=C1NC(=O)C=C2 |
Introduction
Chemical Structure and Molecular Properties
Quinoline derivatives share a core bicyclic structure, but substituents critically influence their physicochemical and biological behaviors. Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate contains a ketone group at position 2 and a methyl ester at position 8 (Figure 1). The 1,2-dihydro configuration introduces partial saturation, reducing aromaticity and potentially enhancing reactivity at the 2-oxo site .
The ester group at position 8 contributes to the compound’s lipophilicity, as evidenced by logP values of similar quinoline carboxylates (e.g., logP = 3.13 for methyl 8-chloro-2-oxo-4-[(1-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate) . This property facilitates membrane permeability, a key factor in drug design. The planar quinoline core allows for π-π stacking interactions with biological targets, while the 2-oxo group may participate in hydrogen bonding or coordinate with metal ions in enzyme active sites.
Synthesis and Regioselectivity
Methylation Strategies for Quinoline Derivatives
Synthesis of methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate likely involves regioselective alkylation or esterification steps. A study on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrated that methylation with CH₃I under basic conditions (e.g., NaH or K₂CO₃) proceeds via an SN2 mechanism, favoring O-methylation over N-methylation due to steric hindrance near the nitrogen atom . For instance, methylation of 4-hydroxy-2-(methylthio)quinoline-3-carboxylate yielded 80–99% O-methylated product (4-methoxy derivative) versus 1–20% N-methylated byproduct .
Esterification and Functionalization
The 8-carboxylate group in methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate may originate from esterification of a precursor carboxylic acid. For example, 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (CAS 23845-05-8) is synthesized via Skraup-like reactions or modifications of pre-existing quinoline frameworks. Similar methods could be adapted for the 8-carboxylate derivative, though positional isomerism necessitates precise control over reaction conditions.
Biological Activities and Mechanism of Action
Structural Determinants of Activity
Comparative studies highlight the importance of substituent positioning:
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Position 2: The 2-oxo group enhances hydrogen-bonding capacity, critical for target engagement.
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Position 8: The methyl ester balances solubility and membrane permeability, as seen in analogs with logSw values near -3.66 .
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Position 4: Amino or alkylamino substituents (e.g., phenylethylamino in ) modulate steric and electronic interactions with biological targets.
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate serves as a versatile intermediate for generating combinatorial libraries. Functionalization at positions 4 and 8 allows diversification into analogs with tailored properties. For example, introducing chloro or phenyl groups (as in ) can enhance binding affinity or selectivity .
Comparative Analysis of Quinoline Derivatives
Table 1 contrasts methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate with structurally related compounds:
Mechanism of Action Hypotheses
The 2-oxo group likely facilitates interactions with catalytic residues in enzyme active sites. Molecular docking studies of similar compounds reveal that the quinoline core occupies hydrophobic pockets, while the 2-oxo group forms hydrogen bonds with key amino acids (e.g., serine or aspartate residues) . The methyl ester at position 8 may stabilize the compound in lipid-rich environments, prolonging its biological half-life .
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